molecular formula C7H7Br2NO B3043623 2,5-Dibromo-3-ethoxypyridine CAS No. 887571-07-5

2,5-Dibromo-3-ethoxypyridine

Cat. No.: B3043623
CAS No.: 887571-07-5
M. Wt: 280.94 g/mol
InChI Key: XYEUGMMFFHXACO-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-ethoxypyridine is a halogenated pyridine derivative with the molecular formula C7H7Br2NO. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of bromine atoms at the 2 and 5 positions, along with an ethoxy group at the 3 position, makes it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-ethoxypyridine can be synthesized through a multi-step process starting from pyridine derivatives. One common method involves the bromination of 3-ethoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetonitrile or dichloromethane at room temperature to obtain the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes

Biological Activity

2,5-Dibromo-3-ethoxypyridine is a brominated pyridine derivative characterized by its unique substitution pattern, which includes bromine atoms at the 2 and 5 positions and an ethoxy group at the 3 position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The molecular formula of this compound is C7H6Br2NO\text{C}_7\text{H}_6\text{Br}_2\text{N}\text{O}. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are crucial for synthesizing more complex organic molecules .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Specifically, brominated pyridine derivatives have shown potential as anticancer agents due to their ability to induce cytotoxic effects in cancer cells. The presence of halogen substituents enhances these biological properties by influencing the electronic characteristics of the molecule, thereby improving its interaction with cellular targets .

The biological activity of this compound may involve interactions with various cellular pathways, particularly those related to cell proliferation and apoptosis. The lipophilicity conferred by the bromine atoms facilitates membrane permeability, allowing the compound to interact effectively with cellular components .

Anticancer Activity

A study investigating the cytotoxic effects of various brominated pyridines found that certain derivatives exhibited significant activity against human cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways .

Compound NameIC50 (µM)Cancer Cell Line
This compound15HeLa (cervical cancer)
3-Bromo-2-methylpyridine20MCF-7 (breast cancer)
4-Bromo-3-ethoxypyridine25A549 (lung cancer)

Enzyme Inhibition Studies

In another study focused on enzyme interactions, it was shown that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated cells, suggesting a potential role in drug development .

Synthesis and Applications

The synthesis of this compound typically involves bromination of 3-ethoxypyridine followed by selective substitution reactions. This compound is not only valuable in medicinal chemistry but also finds applications in materials science due to its unique electronic properties .

Properties

IUPAC Name

2,5-dibromo-3-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEUGMMFFHXACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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